molecular formula C19H16Br2N2O2S B2536507 2-(4-bromobenzenesulfonyl)-1-(4-bromophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 899949-01-0

2-(4-bromobenzenesulfonyl)-1-(4-bromophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B2536507
CAS No.: 899949-01-0
M. Wt: 496.22
InChI Key: YZQXHNLSVXWBKD-UHFFFAOYSA-N
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Description

The compound 2-(4-bromobenzenesulfonyl)-1-(4-bromophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (hereafter referred to as the target compound) features a pyrrolo[1,2-a]pyrazine core substituted with two 4-bromophenyl groups and a benzenesulfonyl moiety. Below, we compare its structural, synthetic, and functional attributes with analogous compounds.

Properties

IUPAC Name

1-(4-bromophenyl)-2-(4-bromophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Br2N2O2S/c20-15-5-3-14(4-6-15)19-18-2-1-11-22(18)12-13-23(19)26(24,25)17-9-7-16(21)8-10-17/h1-11,19H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQXHNLSVXWBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromobenzenesulfonyl)-1-(4-bromophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolopyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Bromobenzene Groups: Bromination reactions using reagents like bromine or N-bromosuccinimide (NBS) can be employed.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the bromobenzene or pyrrolopyrazine moieties.

    Reduction: Reduction reactions could target the bromine atoms or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine sites.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or various electrophiles for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a scaffold for drug development due to its ability to interact with various biological targets. It has been studied for potential applications in treating diseases such as leishmaniasis and certain cancers.

  • Case Study : Research indicates that derivatives of similar structures have shown activity against Leishmania mexicana and various cancer cell lines .

Antimicrobial Activity

Compounds with sulfonyl groups often exhibit antimicrobial properties. The presence of bromine enhances these effects.

  • Table 1: Antimicrobial Activity
    | Compound | Target Pathogen | Activity |
    |----------|------------------|----------|
    | 2-(4-bromobenzenesulfonyl)-1-(4-bromophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine | Salmonella typhi | Moderate |
    | Similar Compounds | Bacillus subtilis | Strong |

Organic Synthesis

It acts as an intermediate in synthesizing more complex molecules, facilitating the development of new synthetic methodologies.

  • Example Reaction : The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by amines or thiols.

Materials Science

The unique electronic properties of this compound make it suitable for developing novel materials with specific functionalities.

  • Application : Research into using this compound in organic electronics is ongoing, focusing on its potential as a semiconductor or in photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-(4-bromobenzenesulfonyl)-1-(4-bromophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Key Findings and Implications

Core Flexibility : The pyrrolo-pyrazine core offers a balance of rigidity and conformational flexibility compared to pyrazoline or imidazo-pyridine systems.

Bioactivity Potential: Sulfonyl groups may confer stability without direct enzyme inhibition, whereas sulfonamides (e.g., ) or aldehydes (e.g., 5c ) enable targeted interactions.

Biological Activity

The compound 2-(4-bromobenzenesulfonyl)-1-(4-bromophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the bromination of phenyl rings followed by sulfonation to introduce the sulfonyl group. The pyrrolo[1,2-a]pyrazine moiety is then synthesized through cyclization reactions involving appropriate precursors under controlled conditions.

Key Synthetic Steps:

  • Bromination: Introduction of bromine atoms onto the benzene rings.
  • Sulfonation: Use of sulfonyl chlorides to attach the sulfonyl group.
  • Cyclization: Formation of the pyrrolo[1,2-a]pyrazine structure through cyclization reactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with brominated phenyl groups have shown enhanced antibacterial activity due to increased electron density on the aromatic system. This property can enhance binding affinity to bacterial targets, leading to effective inhibition of bacterial growth .

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of related pyrazoline derivatives. These compounds have demonstrated cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the bromobenzenesulfonyl group may contribute to these effects by enhancing lipophilicity and cellular uptake .

Anti-inflammatory Properties

Compounds similar to this compound have been reported to exhibit anti-inflammatory properties. This is often attributed to their ability to inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Antimicrobial Efficacy: A study investigated the antibacterial effects of a series of brominated benzenesulfonamides against Gram-positive and Gram-negative bacteria. Results indicated a significant increase in activity compared to non-brominated analogs due to enhanced electron density facilitating better interaction with bacterial enzymes .
  • Antitumor Activity Assessment: Another research focused on a pyrazoline derivative similar in structure to our compound. It was found to induce apoptosis in cancer cell lines through mitochondrial pathways and showed promise in reducing tumor size in animal models .

Research Findings Summary Table

Biological ActivityRelated CompoundsMechanism
Antimicrobial4-Bromophenyl derivativesEnhanced binding affinity due to electron density increase
AntitumorPyrazoline derivativesInduction of apoptosis and cell cycle arrest
Anti-inflammatorySulfonamide derivativesInhibition of pro-inflammatory cytokines

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